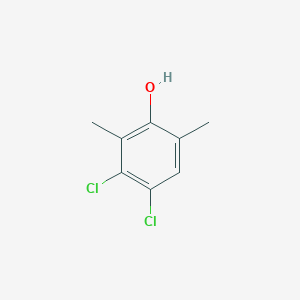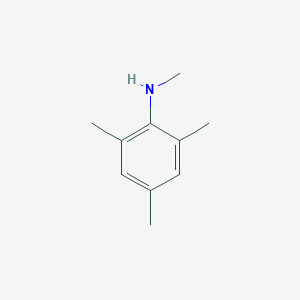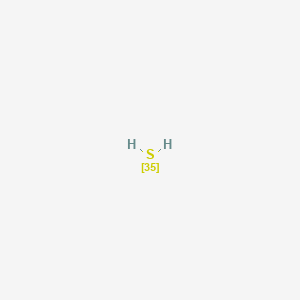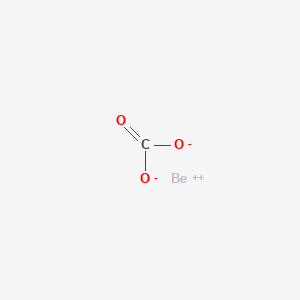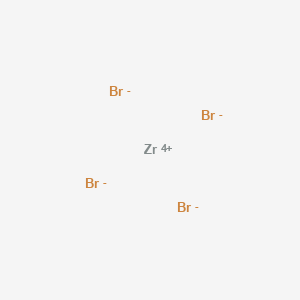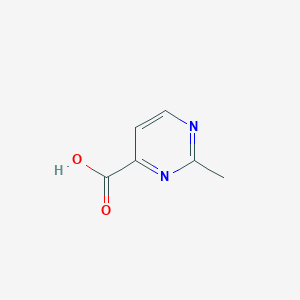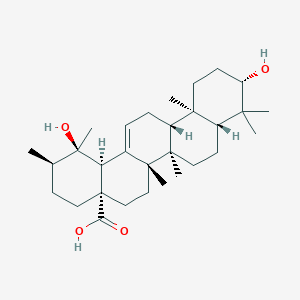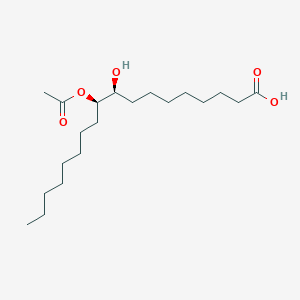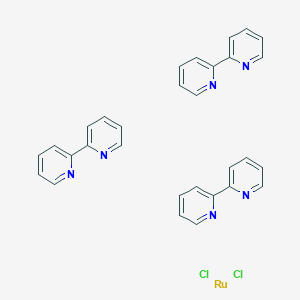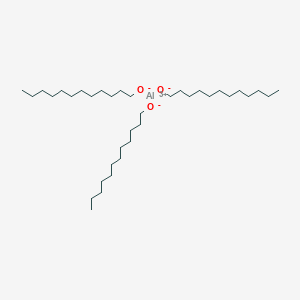
1-Dodecanol, aluminum salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecanol, aluminum salt is a chemical compound that has been widely studied due to its potential applications in various fields. It is a white, crystalline solid that is soluble in water and organic solvents. This compound is commonly used as an emulsifier, surfactant, and dispersant in the manufacturing of various products such as cosmetics, pharmaceuticals, and food additives. In
Mécanisme D'action
The mechanism of action of 1-Dodecanol, aluminum salt is primarily based on its ability to act as an emulsifier, surfactant, and dispersant. It works by reducing the surface tension between two immiscible liquids, allowing them to mix more easily. This property makes it an effective emulsifying agent, which is essential in the production of creams and lotions. Additionally, it acts as a dispersant by preventing the aggregation of particles, which is important in the production of solid dosage forms.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that it is generally safe for use in various applications. It has low toxicity and is not known to cause any adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
1-Dodecanol, aluminum salt has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, there are some limitations to its use. For example, it may not be suitable for certain experiments that require high purity or specific properties.
Orientations Futures
There are several future directions for research on 1-Dodecanol, aluminum salt. One area of interest is its potential use as a drug delivery system. Studies have shown that it has the ability to enhance the solubility and bioavailability of certain drugs. Additionally, research could focus on the development of new formulations and applications for this compound in various industries. Furthermore, more studies could be conducted to investigate the biochemical and physiological effects of this compound on human health.
Conclusion:
In conclusion, this compound is a versatile compound that has numerous potential applications in various fields. It is commonly used as an emulsifier, surfactant, and dispersant in the manufacturing of various products such as cosmetics, pharmaceuticals, and food additives. Its mechanism of action is based on its ability to reduce surface tension and prevent particle aggregation. It has low toxicity and is generally safe for use in various applications. Future research could focus on its potential use as a drug delivery system and the development of new formulations and applications.
Méthodes De Synthèse
1-Dodecanol, aluminum salt can be synthesized through the reaction of dodecanol with aluminum chloride. The reaction takes place in the presence of a catalyst, typically sulfuric acid. The resulting product is then purified and crystallized to obtain the final compound.
Applications De Recherche Scientifique
1-Dodecanol, aluminum salt has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it is used as an emulsifying agent in the manufacturing of creams, ointments, and lotions. It is also used as a dispersant in the production of solid dosage forms such as tablets and capsules. In the cosmetic industry, it is used as a surfactant in the production of shampoos, soaps, and other personal care products. Additionally, it is used as a food additive to enhance the texture and stability of food products.
Propriétés
Numéro CAS |
14624-15-8 |
|---|---|
Formule moléculaire |
C36H75AlO3 |
Poids moléculaire |
583 g/mol |
Nom IUPAC |
aluminum;dodecan-1-olate |
InChI |
InChI=1S/3C12H25O.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13;/h3*2-12H2,1H3;/q3*-1;+3 |
Clé InChI |
PNRSICAVRDRYOH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[O-].CCCCCCCCCCCC[O-].CCCCCCCCCCCC[O-].[Al+3] |
SMILES canonique |
CCCCCCCCCCCC[O-].CCCCCCCCCCCC[O-].CCCCCCCCCCCC[O-].[Al+3] |
Autres numéros CAS |
14624-15-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



